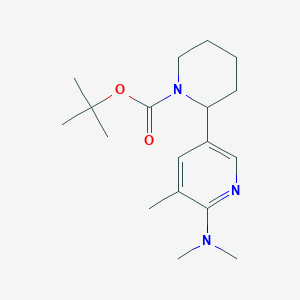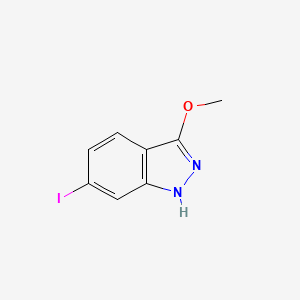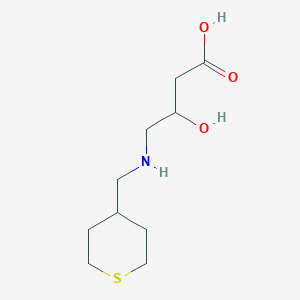
6-(tert-Butylthio)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylthio)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a tert-butylthio group and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-5-methylnicotinonitrile typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinonitrile core. One common method involves the reaction of 5-methylnicotinonitrile with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl and tert-butylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butylthio)-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(tert-Butylthio)-5-methylnicotinonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butylthio)-5-methylpyridine
- 6-(tert-Butylthio)-5-methylquinoline
- 6-(tert-Butylthio)-5-methylisoquinoline
Uniqueness
6-(tert-Butylthio)-5-methylnicotinonitrile is unique due to the presence of both the tert-butylthio and methyl groups on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-8-5-9(6-12)7-13-10(8)14-11(2,3)4/h5,7H,1-4H3 |
InChI Key |
MLRKSDUXITYUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)


![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)






![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)


